molecular formula C19H13Cl2F3N2S B3404624 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226459-15-9

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B3404624
CAS No.: 1226459-15-9
M. Wt: 429.3
InChI Key: RSLWXNJEVJLTSX-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of allylthio, dichlorophenyl, and trifluoromethylphenyl groups attached to an imidazole ring, which contributes to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the allylthio, dichlorophenyl, and trifluoromethylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve consistent quality and large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while reduction of the dichlorophenyl group can produce less chlorinated phenyl derivatives.

Scientific Research Applications

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the imidazole ring can interact with metal ions in enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
  • 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-imidazole
  • 2-(allylthio)-5-(2,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Uniqueness

The uniqueness of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity due to variations in the position and nature of the substituents.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2S/c1-2-8-27-18-25-11-17(12-6-7-15(20)16(21)9-12)26(18)14-5-3-4-13(10-14)19(22,23)24/h2-7,9-11H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLWXNJEVJLTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 6
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2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

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